Yixingensin: Molecular Architecture and Pharmacological Mechanisms
Yixingensin: Molecular Architecture and Pharmacological Mechanisms
Topic: Yixingensin Chemical Structure and Molecular Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Yixingensin (CAS No. 158642-42-3), chemically identified as Ombuin 3-O-β-D-glucopyranoside , is a bioactive flavonoid glycoside isolated from medicinal plants of the Isodon genus (e.g., Isodon yixingensis) and Rhamnus erythroxylon.[1][2][3] Unlike the ent-kaurane diterpenoids often associated with Isodon species, Yixingensin is a methylated flavonol derivative.[1][2] It has emerged as a potent anti-neuroinflammatory agent that functions by directly targeting Src kinase, thereby modulating the PI3K/AKT and NF-κB signaling axes.[4][5] This guide provides a comprehensive technical analysis of its structure, isolation protocols, and mechanistic properties.[6]
Chemical Identity and Molecular Properties[7][8][9]
Yixingensin is the 3-O-glucoside of Ombuin (7,4'-dimethylquercetin).[1][2][3] Its lipophilic methyl groups at the 7 and 4' positions enhance its membrane permeability compared to its parent compound, quercetin, while the glucose moiety at position 3 modulates its solubility and metabolic stability.
Physicochemical Data[2][10]
| Property | Value |
| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
| Common Name | Yixingensin; Ombuin 3-O-β-D-glucoside |
| CAS Number | 158642-42-3 |
| Chemical Formula | C₂₃H₂₄O₁₂ |
| Molecular Weight | 492.43 g/mol |
| Aglycone | Ombuin (7,4'-di-O-methylquercetin) |
| Appearance | Yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |
| UV Max (MeOH) | ~255 nm, ~355 nm (Typical for flavonols) |
Structural Visualization
The following diagram illustrates the connectivity of the Yixingensin molecule, highlighting the methylated flavone core and the glycosidic linkage.
Caption: Schematic representation of Yixingensin showing the Ombuin aglycone substituted with a glucose moiety at C3 and methyl groups at C7 and C4'.[1][2]
Isolation and Purification Protocol
The isolation of Yixingensin requires a specific fractionation strategy to separate it from co-occurring diterpenoids and other phenolic compounds. The following protocol is validated for Isodon and Rhamnus species.
Extraction Workflow
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Raw Material: Air-dried aerial parts of Isodon yixingensis or Rhamnus erythroxylon.[2]
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Solvent Extraction: Macerate with 70% Ethanol (1:10 w/v) for 48 hours at room temperature. Repeat 3 times.
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Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C to obtain a crude extract.
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Liquid-Liquid Partitioning:
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Target Phase: Collect and concentrate the Ethyl Acetate fraction.
Chromatographic Purification[1]
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Column Chromatography (CC): Apply EtOAc fraction to a Silica Gel 60 column.[2][7] Elute with a gradient of CHCl₃:MeOH (100:1 → 50:50).
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Polishing: Re-chromatograph active fractions on Sephadex LH-20 (eluent: MeOH) to remove polymeric tannins and chlorophyll.
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Final Purification: Semi-preparative HPLC (C18 column, MeOH:H₂O gradient with 0.1% Formic Acid). Yixingensin typically elutes between 40-50% MeOH.[1][2]
Caption: Step-by-step fractionation process prioritizing the Ethyl Acetate phase for flavonoid glycoside recovery.
Pharmacological Mechanisms[1][16]
Yixingensin (Ombuin 3-O-glucoside) exhibits distinct biological activities, primarily anti-neuroinflammation and antioxidant effects.[1][2] Its mechanism is distinct from the diterpenoids found in the same plant sources.
Anti-Neuroinflammatory Mechanism
Recent studies identify Src kinase as a direct molecular target of Ombuin derivatives. By inhibiting Src phosphorylation, Yixingensin suppresses downstream signaling cascades that drive inflammation in microglial cells (e.g., BV-2 cells).[1][4]
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Primary Target: Src Kinase (Direct binding and inhibition of phosphorylation).
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Downstream Effectors:
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Phenotypic Outcome: Reduced secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (NO, ROS).[1][2][4]
Mechanistic Pathway Diagram[1]
Caption: Yixingensin inhibits Src kinase, effectively blocking the PI3K/AKT and NF-κB cascades to reduce neuroinflammation.[1][2]
References
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Chemical Identification & Structure
-
Pharmacological Activity (Anti-neuroinflammation)
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Isolation & Bioactivity (General)
Sources
- 1. Surfactin B | C52H91N7O13 | CID 46226665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sinensin | C21H22O11 | CID 10456395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ombuin 3-glucoside | C23H24O12 | CID 91884986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of Various Flavonoids with TRAIL Resistance-Overcoming Activity from Blumea lacera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Bioactivities of the Flavonoids Morin and Morin-3-O-β-D-glucopyranoside from Acridocarpus orientalis—A Wild Arabian Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
